Cyclododecyl morpholin-4-ylacetate
Description
Properties
IUPAC Name |
cyclododecyl 2-morpholin-4-ylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33NO3/c20-18(16-19-12-14-21-15-13-19)22-17-10-8-6-4-2-1-3-5-7-9-11-17/h17H,1-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWKHRVZBCHTFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC(CCCCC1)OC(=O)CN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyclododecyl morpholin-4-ylacetate typically involves the reaction of cyclododecanol with morpholine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{Cyclododecanol} + \text{Morpholine} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{By-products} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a suitable form for various applications.
Chemical Reactions Analysis
Types of Reactions: Cyclododecyl morpholin-4-ylacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce this compound alcohols.
Scientific Research Applications
Cyclododecyl morpholin-4-ylacetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound may be utilized in the study of biological processes and as a potential bioactive molecule.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: this compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclododecyl morpholin-4-ylacetate involves its interaction with specific molecular targets. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
The following analysis compares cyclododecyl morpholin-4-ylacetate with cyclododecyl esters and related compounds based on structural features, applications, and performance metrics.
Cyclododecyl 2,4-Dihydroxybenzoate (CDHB)
- Structure : CDHB shares the cyclododecyl ester backbone but substitutes the morpholinyl group with a 2,4-dihydroxybenzoate moiety.
- Application: Used as a dummy template in MIPs for zearalenone mycotoxin detection in cereals and swine feed.
- Performance: Recovery rates: 82–90% in wheat and corn samples . Limit of detection (LOD): Lower than maximum residue limits (MRLs), comparable to immunoaffinity columns and LC-MS methods .
Cyclododecyl-Substituted Catalysts
- Structure : Titanium-based catalysts with cyclododecyl groups on ansa-fluorenylamidodimethyltitanium derivatives (e.g., complex 3 in ).
- Application : Ethylene/1-hexene copolymerization.
- Performance: Catalytic activity increased by 7–10× compared to non-substituted analogs, though less impactful than t-butyl substitutions . Activity: 2,050 kg·mol⁻¹Ti·h⁻¹ at 293 K, reduced to controlled rates at 273 K .
- Comparison : The cyclododecyl group in these catalysts enhances steric effects, improving propagation rates. In this compound, the bulky cyclododecyl group might similarly influence molecular interactions in MIPs or biochemical systems.
Cyclododecyl Acetate and Formate
- Structure : Simple cyclododecyl esters (acetate: 6221-92-7; formate: 59052-82-3).
- Application : Listed in regulatory contexts (e.g., fragrance or polymer additives) but lack detailed performance data .
Morpholinyl Acetate Derivatives
- Application: Potential use in pharmaceuticals or agrochemicals due to morpholine’s polarity and hydrogen-bonding capacity.
- Comparison: this compound’s larger hydrophobic cyclododecyl group may reduce solubility but improve affinity for nonpolar targets compared to smaller morpholinyl esters.
Q & A
Q. Table 1: Key Spectral Benchmarks for this compound
| Technique | Key Peaks/Features |
|---|---|
| FT-IR | 1740 cm⁻¹ (ester C=O), 1120 cm⁻¹ (morpholine C-O-C), 2850–2950 cm⁻¹ (C-H stretch) |
| ¹H NMR | δ 3.5–3.7 ppm (morpholine), δ 1.0–1.8 ppm (cyclododecyl) |
| ¹³C NMR | δ ~170 ppm (ester carbonyl), δ 65–70 ppm (morpholine carbons) |
Q. Table 2: Stability Study Design
| Condition | Parameters Monitored | Analytical Method |
|---|---|---|
| 25°C/60% RH | Purity, degradation products | HPLC |
| 40°C/75% RH | Hydrolysis rate, ester integrity | TLC/HPLC |
| Light Exposure | Photooxidation byproducts | LC-MS |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
